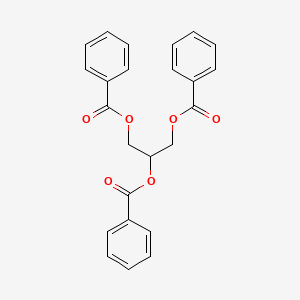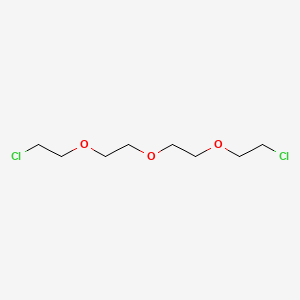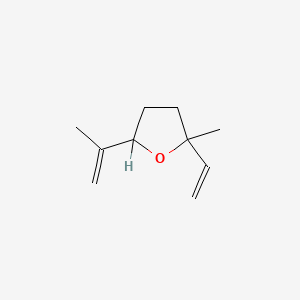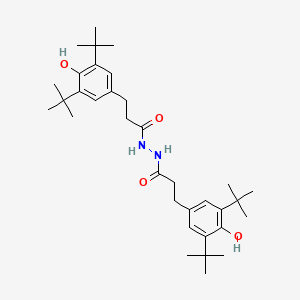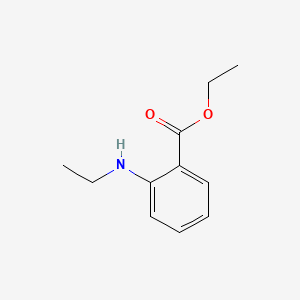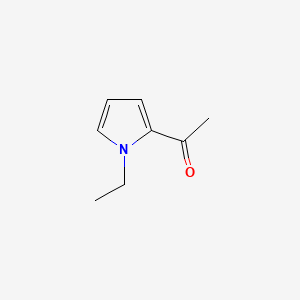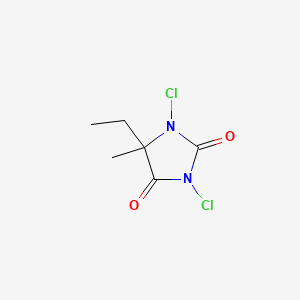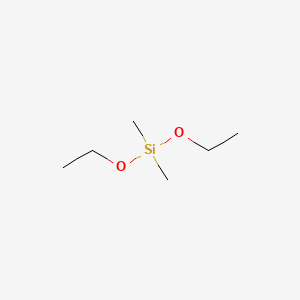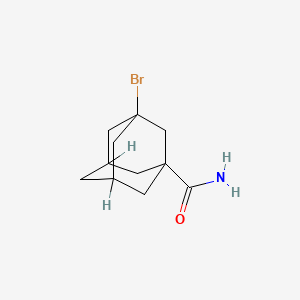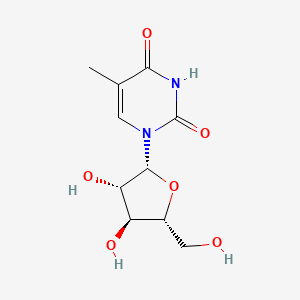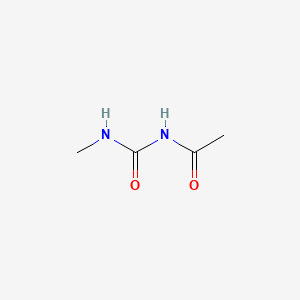
1-Acetyl-3-methylurea
描述
1-Acetyl-3-methylurea is an organic compound with the molecular formula C4H8N2O2 and a molecular weight of 116.12 g/mol . It is also known by other names such as N-Methyl-N’-acetylurea and Acetamide, N-((methylamino)carbonyl)- . This compound is characterized by its white to almost white crystalline appearance and is used in various scientific and industrial applications.
准备方法
1-Acetyl-3-methylurea can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with bromine and sodium hydroxide. The process is as follows :
- Dissolve 15 g of acetamide in bromine (22 g).
- Slowly add a solution of sodium hydroxide (10 g in 25 ml of water) dropwise while stirring.
- Heat the mixture to initiate the reaction.
- After 3 minutes of additional heating, cool the reaction mixture using an ice bath.
- Filter and wash the resulting product with ice water to obtain this compound as a white powder.
Industrial production methods may vary, but they generally follow similar principles of controlled reactions and purification steps to ensure high purity and yield.
化学反应分析
1-Acetyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different derivatives of this compound depending on the substituent introduced.
科学研究应用
1-Acetyl-3-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of other chemical compounds and materials.
作用机制
The mechanism of action of 1-acetyl-3-methylurea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and proteins, influencing biochemical pathways. Further research is needed to fully elucidate its molecular targets and the pathways involved.
相似化合物的比较
1-Acetyl-3-methylurea can be compared to other similar compounds such as:
3-Methylurea: Similar in structure but lacks the acetyl group.
1,3-Dimethylurea: Contains an additional methyl group compared to this compound.
Hydantoin: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
N-(methylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVHSOXXNQTWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060773 | |
| Record name | Acetamide, N-[(methylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-59-6 | |
| Record name | N-[(Methylamino)carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-((methylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-3-methylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[(methylamino)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[(methylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cyclic structure of hydantoin derivatives, such as 3-methylhydantoin, influence their reactivity compared to open-chain acylureas like 1-acetyl-3-methylurea?
A: Research suggests that the cyclic structure of hydantoin derivatives significantly impacts their reactivity in alkaline hydrolysis compared to open-chain acylureas like this compound. [] This is evident in several ways:
- Acidity: Five-membered cyclic acylureas, like hydantoin and 3-methylhydantoin, exhibit enhanced acidity compared to six-membered rings or open-chain acylureas. This difference is attributed to the ring size affecting the stability of the conjugate base formed upon deprotonation at the imide nitrogen. []
- Rate of Hydroxide Addition: The cyclic structure promotes the addition of hydroxide ions (OH⁻). Open-chain compounds like this compound react with OH⁻ an order of magnitude slower than their cyclic counterparts. []
- Tetrahedral Intermediate Breakdown: While the formation of the tetrahedral intermediate is only slightly favored in cyclic structures, the breakdown of this intermediate shows significant differences. The ratio of rate constants for breakdown (k6/k5) is much lower for unsubstituted cyclic compounds compared to N-methylated cyclic compounds and open-chain compounds. []
Q2: How does the alkaline hydrolysis of this compound differ mechanistically from hydantoin and 3-methylhydantoin?
A: The alkaline hydrolysis mechanism is fundamentally similar for this compound, hydantoin, and 3-methylhydantoin, with all proceeding primarily through a second-order reaction with OH⁻ at low basicity. [] This indicates a mechanism involving the attack of OH⁻ on the un-ionized substrate. The rate-limiting step is the base-catalyzed breakdown of the resulting tetrahedral intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


